molecular formula C9H9IO2Se B12592279 Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester CAS No. 874764-42-8

Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester

Cat. No.: B12592279
CAS No.: 874764-42-8
M. Wt: 355.04 g/mol
InChI Key: HMUUONVLXFUDPP-UHFFFAOYSA-N
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Description

Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester is an organic compound with the molecular formula C9H9IO2Se This compound is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 4th positions of the benzene ring are substituted with iodine and methylseleno groups, respectively The esterification of the carboxyl group with methanol results in the formation of the methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester typically involves a multi-step process:

    Selenation: The methylseleno group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the iodinated benzoic acid with a methylseleno reagent, such as methylselenol or a methylseleno anion source.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the biological activity of organoselenium compounds, which are known for their antioxidant properties.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester involves its interaction with molecular targets and pathways in biological systems. The methylseleno group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular redox status. This can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-iodo-, methyl ester: Similar structure but lacks the methylseleno group.

    Benzoic acid, 4-iodo-, methyl ester: Similar structure but with the iodine atom at the 4th position.

    Benzoic acid, 3-iodo-4-methyl-, methyl ester: Similar structure but with a methyl group instead of a methylseleno group.

Uniqueness

The presence of the methylseleno group in benzoic acid, 3-iodo-4-(methylseleno)-, methyl ester imparts unique chemical and biological properties compared to its analogs. The selenium atom can participate in redox reactions, making the compound a potential antioxidant. Additionally, the combination of iodine and selenium in the same molecule can lead to synergistic effects in various applications.

Properties

CAS No.

874764-42-8

Molecular Formula

C9H9IO2Se

Molecular Weight

355.04 g/mol

IUPAC Name

methyl 3-iodo-4-methylselanylbenzoate

InChI

InChI=1S/C9H9IO2Se/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3

InChI Key

HMUUONVLXFUDPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[Se]C)I

Origin of Product

United States

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